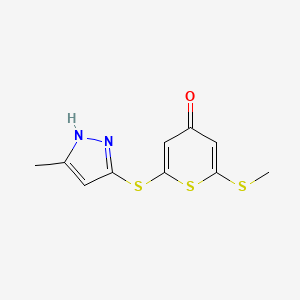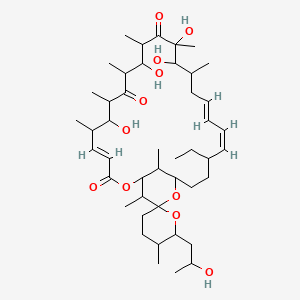
Amino-PEG36-CONH-PEG36-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG36-CONH-PEG36-acid is a polyethylene glycol (PEG)-based compound that contains an amino group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the PEG spacer . It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bio-conjugation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG36-CONH-PEG36-acid is synthesized through a series of reactions involving the coupling of PEG chains with amino and carboxylic acid groups. The process typically involves the activation of carboxylic acid groups using reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) . The activated carboxylic acid then reacts with the amino group to form a stable amide bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product, which is essential for its use in research and development.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG36-CONH-PEG36-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Coupling Reactions: The terminal carboxylic acid can be activated and coupled with amines to form stable amide linkages.
Common Reagents and Conditions
Reagents: EDC, DCC, NHS esters.
Major Products
The major products formed from these reactions are amide-linked conjugates, which are used in various bio-conjugation and drug delivery applications .
Scientific Research Applications
Amino-PEG36-CONH-PEG36-acid has a wide range of applications in scientific research, including:
Mechanism of Action
Amino-PEG36-CONH-PEG36-acid functions as a linker in PROTACs, which are molecules designed to target specific proteins for degradation. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin-proteasome system, leading to its ubiquitination and subsequent degradation . This mechanism allows for the selective removal of disease-causing proteins from cells .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG12-CONH-PEG12-acid: A shorter PEG-based linker with similar functional groups.
Amino-PEG24-CONH-PEG24-acid: An intermediate-length PEG linker with comparable properties.
Amino-PEG48-CONH-PEG48-acid: A longer PEG linker with increased solubility and flexibility.
Uniqueness
Amino-PEG36-CONH-PEG36-acid stands out due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise spatial arrangement and stability.
Properties
Molecular Formula |
C150H300N2O75 |
|---|---|
Molecular Weight |
3332.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155) |
InChI Key |
KUBRCCQDEJZJQX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)







![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
